Chloranilic acid
Overview
Description
Chloranilic acid, with the chemical formula C6H2Cl2O4, is an organic compound that appears as red-orange crystals or powder. It is synthesized through the hydrolysis of chloranil, a process that involves the reaction of chloranil with water, resulting in the formation of this compound and hydrochloric acid. This compound is notable for its acidic properties due to the presence of two hydroxyl groups and two chlorine substituents. This compound is classified as a hydroxyquinone and is known for its ability to form stable coordination complexes with various metal ions, making it useful in analytical chemistry, particularly in spectrophotometry. Its applications extend to the selective staining of calcium in histological sections and the synthesis of metal complexes. However, this compound is also associated with certain hazards; it can cause skin and eye irritation and may lead to respiratory issues if inhaled.
Preparation Methods
Common Preparation methods for Chloranilic Acid
Hydrolysis of Chloranil
The primary method for preparing this compound is through the hydrolysis of chloranil. This reaction can be represented by the following chemical equation:
C6Cl4O2+2H2O→C6Cl2O2 OH 2+2HCl
This process results in the formation of this compound and hydrochloric acid as a byproduct.
Extraction from Quinone Solution
Another method for preparing this compound involves extraction from a quinone solution. This process includes several steps:
Prepare a solution of 8g of quinone in 1L of boiling water.
Filter the solution while hot.
Extract twice at about 50°C with 200mL portions of benzene.
Cool the aqueous phase in ice-water.
Filter off the crystals and wash with three 10mL portions of water.
Dry the crystals at 115°C[“].
Detailed Preparation Method Using Quinone Extraction
Materials Required
Quinone
Distilled water
Benzene
Ice
Filtration apparatus
Heating equipment
Step-by-Step Procedure
Preparing the quinone solution: Dissolve 8g of quinone in 1L of boiling water[“].
Hot filtration process: Filter the hot solution to remove any impurities.
Benzene extraction: Extract the filtered solution twice at approximately 50°C using 200mL portions of benzene[“].
Cooling and crystallization: Cool the remaining aqueous phase in an ice-water bath to promote crystallization.
Filtration and washing: Filter off the formed crystals and wash them with three 10mL portions of water[“].
Drying process: Dry the washed crystals at 115°C to obtain pure this compound.
Purification Techniques for this compound
Recrystallization
Recrystallization can be used to further purify this compound. This process involves dissolving the compound in a suitable solvent at high temperature and then cooling the solution to allow pure crystals to form.
Sublimation in Vacuo
This compound can be purified by sublimation in vacuo, which involves heating the compound under reduced pressure to convert it directly from a solid to a gas, then back to a solid2.
Preparation of Diacetate Form
The diacetate form of this compound can be prepared, which has a melting point of 182-185°C2.
Quality Control in this compound Preparation
Ensuring the purity of this compound is crucial for its effective use in various applications. Common impurities may include unreacted starting materials or byproducts from the synthesis process. Testing methods for purity may include melting point determination, spectroscopic techniques, and chromatography.
Storage and Handling of Prepared this compound
This compound should be stored in amber vials in a refrigerator2. It is stable under normal conditions but incompatible with strong oxidizing agents2. Proper handling precautions should be taken, including the use of appropriate personal protective equipment.
Troubleshooting Common Issues in Preparation
Common issues in the preparation of this compound may include low yield, impurity problems, and crystallization difficulties. These can often be addressed by carefully controlling reaction conditions, ensuring the purity of starting materials, and optimizing the crystallization process.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
Chloranilic acid exhibits notable redox behavior, participating in both oxidation and reduction reactions. Its redox properties are particularly evident in its interactions with metal ions and organic compounds[“]. The compound can act as both an electron acceptor and donor, depending on the reaction conditions and the nature of the other reactants.
Substitution Reactions
The chlorine atoms in this compound are susceptible to substitution reactions. These reactions can occur under various conditions, leading to the formation of new derivatives with altered properties[“]. The reactivity of the chlorine atoms contributes to the versatility of this compound in organic synthesis and analytical applications.
Complex Formation with Metal Ions
One of the most significant chemical behaviors of this compound is its ability to form complexes with metal ions[“]. The compound acts as a ligand, coordinating with various metal centers to form stable coordination complexes. Notable examples include:
Osmium complexes: this compound forms both mononuclear and dinuclear complexes with osmium, demonstrating variable coordination modes[“].
Other transition metal complexes: The compound readily forms complexes with a range of transition metals, exhibiting diverse structural and electronic properties[“].
Charge-Transfer Complex Formation
This compound is an effective electron acceptor, capable of forming charge-transfer complexes with electron donors. This property is particularly useful in spectrophotometric analysis and has been applied in the development of analytical methods for various compounds, including tyrosine kinase inhibitors[“].
Acid-Base Reactions
The acidity of this compound plays a crucial role in its chemical behavior5. It can exist in different ionic forms depending on the pH of the solution:
At low pH: The neutral yellow-orange form predominates.
At intermediate pH: A pale violet form (HA-) exists[“].
At high pH: The fully deprotonated violet form (A2-) is present.
These pH-dependent changes in ionic form are accompanied by distinct spectral characteristics, making this compound useful in pH-sensitive applications.
Reactions in Different Solvents
The behavior of this compound varies significantly in different solvents:
In non-polar solvents (e.g., 1,4-dioxane): It shows absorption bands at 301 and 420 nm[“].
In polar solvents (e.g., acetonitrile, methanol): It imparts a purple color with a weak absorption band at 530 nm[“].
These solvent-dependent properties are crucial in spectroscopic applications and complex formation reactions.
Spectroscopic Analysis of this compound Reactions
Spectroscopic techniques are essential for studying the reactions of this compound:
UV-Visible spectroscopy: Used to monitor charge-transfer complex formation and pH-dependent changes[“].
Infrared spectroscopy: Provides information about structural changes during reactions.
NMR spectroscopy: Offers insights into the electronic environment of the molecule during reactions.
X-ray diffraction: Used to determine the crystal structures of this compound complexes[“].
Electrochemical Reactions
This compound undergoes electrochemical reactions, showing distinct oxidation-reduction potentials. These properties are utilized in electrochemical studies and applications[“].
Scientific Research Applications
Spectrophotometric Applications
Chloranilic acid serves as an excellent chromogenic reagent in spectrophotometric analysis due to its ability to form charge transfer complexes with various compounds[“]. Its most notable application is in the development of spectrophotometric assays for tyrosine kinase inhibitors (TKIs), a class of chemotherapeutic drugs used in cancer treatment[“].
The reaction between this compound and TKIs results in the instantaneous formation of intensely purple-colored products, which can be measured spectrophotometrically. This property has been exploited to create a novel 96-microwell spectrophotometric assay (MW-SPA) for TKIs, offering a high-throughput method for pharmaceutical analysis[“].
Analytical Chemistry Applications
Metal Ion Detection and Quantification
This compound has proven to be a valuable tool in the detection and quantification of metal ions. One notable application is in the determination of germanium(IV) using adsorptive stripping voltammetry (AdSV)[“]. In this method, this compound forms a complex with germanium(IV), which can be accumulated on a bismuth film electrode (BiFE) and subsequently analyzed voltammetrically[“].
Pharmaceutical Analysis
The ability of this compound to form charge transfer complexes has been utilized in the quantitative determination of various drugs and pharmaceuticals10. It has been successfully applied to the analysis of macrolides such as erythromycin, roxithromycin, and clarithromycin[“]. The method involves the interaction of these drugs with this compound in acetonitrile medium, resulting in the formation of colored complexes that can be measured spectrophotometrically.
Coordination Chemistry Applications
This compound plays a significant role in coordination chemistry due to its ability to form stable complexes with metal ions. It has been used as a ligand in the synthesis of various metal complexes, including osmium complexes with potential anticancer activity[“].
Electrochemical Applications
The redox properties of this compound make it suitable for electrochemical applications. It has been used in combination with bismuth film electrodes to develop sensitive and environmentally friendly methods for metal ion detection, such as the germanium(IV) determination mentioned earlier[“].
Green Chemistry Applications
This compound has found applications in green chemistry as an environmentally friendly oxidant. It serves as an alternative to toxic metallic oxidants in various organic transformations, particularly in the oxidation of alcohols[“].
Emerging Applications and Future Prospects
Nanotechnology
There is potential for this compound to be used in nanotechnology applications, particularly in the development of novel sensors and nanomaterials.
Sensor Development
The unique properties of this compound, especially its ability to form charge transfer complexes, make it a promising candidate for the development of new chemical sensors for various analytes.
Mechanism of Action
Electron Acceptor Properties
One of the key aspects of chloranilic acid's mechanism of action is its ability to act as an electron acceptor. This property is fundamental to its role in charge transfer reactions[“].
Charge Transfer Complex Formation
This compound readily forms charge transfer complexes (CTCs) with various electron donors. This process involves the transfer of electrons from the donor molecule to this compound, resulting in the formation of intensely colored complexes.
Spectrophotometric Applications
The formation of these colored CTCs is the basis for this compound's use as a chromogenic reagent in spectrophotometric assays. This property has been particularly useful in the analysis of tyrosine kinase inhibitors (TKIs), a class of chemotherapeutic drugs[“].
pH-Dependent Behavior
This compound exhibits pH-dependent behavior, existing in different forms depending on the acidity of the environment:
Yellow-orange form (neutral pH)
Purple form (HA−, stable at pH 3)
Pale violet form (A2−, stable at high pH)[“]
This pH-dependent behavior is crucial for its reactivity in various chemical processes.
Metal Ion Interactions
Coordination Complex Formation
The conjugate base of this compound, [C6H2Cl2O4]2−, readily forms coordination complexes with metal ions. This property allows this compound to act as a ligand, often linking pairs of metal ions[“].
Redox Behavior
This compound participates in redox reactions, showcasing its ability to undergo electron transfer processes. This property is evident in its interactions with metal complexes, where it can facilitate oxidation state changes in metal centers[“].
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Chloranilic acid is a centrosymmetric, planar molecule[“]. It shares structural similarities with other hydroxyquinones, particularly bromanilic acid and fluoranalic acid. The key difference lies in the halogen substituents, which influence the compound's reactivity and acidity[“].
Comparison with Bromanilic Acid
Bromanilic acid is structurally similar to this compound, with bromine atoms replacing the chlorine atoms. This substitution affects the compound's electronic properties and reactivity.
Comparison with Fluoranalic Acid
Fluoranalic acid, another analog, contains fluorine atoms instead of chlorine. The smaller size and higher electronegativity of fluorine lead to different chemical behavior compared to this compound.
Chemical Behavior and Reactivity
This compound exhibits notable redox behavior and can act as both an electron acceptor and donor2. Its acidity is influenced by the presence of chlorine substituents, making it somewhat more acidic than similar hydroxyquinones without halogen substituents[“].
Coordination Chemistry and Complex Formation
One of the most significant features of this compound is its ability to form coordination complexes with metal ions4. The chloranilate dianion (C6H2Cl2O4]2-) readily forms complexes with various metal centers, often linking pairs of metal ions[“].
Comparison of Metal Complex Formation
This compound demonstrates versatility in its coordination modes:
Tetradentate bridging ligand: In complexes like [{Os(bpy)2}2(ca)]2+ and [{Os(PPh3)2(pap)}2(ca)]2+[“]
Bidentate chelating ligand: In complexes like [Os(PPh3)2(pap)(ca)]4
Reduced form (r-ca4−) as a tetradentate bridging ligand: In complexes like [{Os(PPh3)2(CO)2}2(r-ca)][“]
This versatility in coordination modes sets this compound apart from many similar compounds.
Spectroscopic Characteristics
This compound and its complexes exhibit distinct spectroscopic features:
UV-Visible spectroscopy: this compound shows intense metal-to-ligand charge-transfer transitions in the visible region[“]
Infrared spectroscopy: Provides information about structural changes during reactions
NMR spectroscopy: Offers insights into the electronic environment of the molecule during reactions
Crystal Structures and Polymorphism
This compound crystallizes as a dihydrate[“]. Its crystal structure and those of its complexes have been extensively studied using X-ray diffraction techniques[“][“].
Hydrogen Bonding and Co-crystal Formation
This compound readily forms hydrogen-bonded compounds with various organic bases. For example:
1:1 co-crystal with ethyleneurea and 1:2 co-crystal with hydantoin[“]
1:2 dihydrate compounds with 2-carboxypyridine and 2-carboxyquinoline
1:2 compounds with 2-pyridone, 3-hydroxypyridine, and 4-hydroxypyridine
These co-crystals are characterized by short O—H⋯O and N—H⋯O hydrogen bonds, demonstrating this compound's ability to form diverse hydrogen-bonded structures.
Common problem
What are the main types of reactions this compound undergoes?
This compound primarily undergoes redox reactions, complex formation with metal ions, charge-transfer reactions, and acid-base reactions.
How does this compound form complexes with metal ions?
This compound acts as a ligand, coordinating with metal ions through its oxygen atoms to form stable coordination complexes.
What is the significance of charge-transfer complexes in this compound reactions?
Charge-transfer complexes are important in spectrophotometric analysis and have been used to develop analytical methods for various compounds, including pharmaceuticals.
How do solvents affect the reactivity of this compound?
Solvents significantly influence the spectral properties and reactivity of this compound, with polar solvents generally promoting charge-transfer complex formation.
What are the main scientific applications of this compound?
The main applications include spectrophotometric analysis of drugs, metal ion detection, coordination chemistry, electrochemical sensing, and green chemistry oxidations.
How is this compound used in spectrophotometry?
This compound forms colored charge transfer complexes with various compounds, allowing for their quantitative determination through spectrophotometric measurements.
Can this compound be used for metal ion detection?
Yes, this compound can form complexes with metal ions, which can be detected and quantified using techniques such as adsorptive stripping voltammetry.
What are the advantages of using this compound in pharmaceutical analysis?
This compound offers a simple, sensitive, and high-throughput method for analyzing various drugs, particularly in the development of spectrophotometric assays for tyrosine kinase inhibitors.
How does this compound differ from bromanilic acid?
The main difference is the halogen substituent, with this compound containing chlorine atoms and bromanilic acid containing bromine atoms. This affects their reactivity and electronic properties.
What are the spectroscopic differences between this compound and its analogs?
A2: this compound and its analogs may show differences in their UV-Visible, IR, and NMR spectra due to the influence of different halogen substituents on electronic structure.
How do halogen substituents affect the reactivity of hydroxyquinones?
Halogen substituents, such as chlorine in this compound, increase the acidity and influence the electron-accepting properties of the compound.
What are the coordination chemistry differences among similar compounds?
This compound shows versatile coordination modes, including tetradentate bridging and bidentate chelating, which may differ from similar compounds depending on their structure and electronic properties.
Properties
IUPAC Name |
2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPWILKGXFOXHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058959 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
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Molecular Weight |
208.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |
Record name | Chloranilic acid | |
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CAS No. |
87-88-7 | |
Record name | Chloranilic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=87-88-7 | |
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Record name | Chloranilic acid | |
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Record name | Chloranilic acid | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
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Record name | 2,5-dichloro-3,6-dihydroxybenzoquinone | |
Source | European Chemicals Agency (ECHA) | |
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Record name | CHLORANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ8L3BB7Y4 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of chloranilic acid?
A1: this compound is represented by the molecular formula C6H2Cl2O4 and has a molecular weight of 208.99 g/mol. []
Q2: Which spectroscopic techniques are commonly employed to characterize this compound?
A2: Researchers frequently utilize techniques like Infrared (IR) spectroscopy, Raman (RS) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction to characterize this compound and its complexes. [, ]
Q3: How does this compound interact with metal ions?
A3: this compound readily forms complexes with transition metals, often acting as a bridging bis(bidentate) ligand with two distinct delocalized π-electron systems. In these complexes, it typically interacts with metals as a chloranilate dianion due to its relatively strong organic acidity (pKa values of 0.73 and 3.08). []
Q4: How does water influence the structure and properties of this compound complexes?
A4: Water plays a crucial role in the formation and stabilization of this compound complexes. It can facilitate proton transfer, leading to increased hydrogen bonding interactions. For instance, in the complex of this compound with benzimidazole, water acts as a bridge between this compound molecules, forming a zigzag channel that entraps benzimidazole molecules through an extensive hydrogen-bonding network. []
Q5: What is the significance of face-to-face π-stacking in this compound crystals?
A5: Face-to-face π-stacking is a prominent feature observed in multicomponent crystals of this compound and its alkali salts. This arrangement, characterized by short centroid–centroid separation distances and specific offsets, contributes to the stability and unique electronic properties of these materials. []
Q6: Can this compound act as a catalyst?
A6: While this compound itself might not be a typical catalyst, its ability to undergo redox reactions and form complexes with various metal ions suggests potential catalytic applications. Further research is needed to explore this avenue.
Q7: How is density functional theory (DFT) used in studying this compound complexes?
A7: DFT calculations are valuable tools for investigating the electronic structure, bonding characteristics, and stability of this compound complexes. These calculations can provide insights into charge delocalization, hydrogen bonding strengths, and molecular geometries. [, ]
Q8: How does the presence of halogens affect the crystal structures of this compound complexes?
A8: Comparing this compound with bromanilic acid co-crystals reveals that the type of halogen significantly influences crystal packing and hydrogen bond architecture. []
Q9: What is the principle behind using this compound for the spectrophotometric determination of drugs?
A9: this compound acts as a π-electron acceptor, readily forming charge-transfer complexes with electron-donating drug molecules. These complexes exhibit distinct absorption spectra, allowing for quantitative analysis of the drug concentration. [, , , , , , ]
Q10: What are the advantages of using charge-transfer complexation with this compound for drug analysis?
A10: This approach offers simplicity, sensitivity, accuracy, and rapid analysis, making it suitable for routine quality control in pharmaceutical settings, particularly in resource-limited laboratories. [, , , , ]
Q11: How is the stoichiometry of this compound complexes determined?
A11: The Job's method of continuous variation, a spectrophotometric titration method, is frequently employed to determine the stoichiometry, or molar ratio, of the complex formed between this compound and the analyte. [, , ]
Q12: Can this compound be used to determine the water content in various samples?
A12: Yes, the specific interaction between this compound and water in alcoholic solutions, resulting in a measurable color change, enables its use in determining trace amounts of water in samples like ethanol, flour, and food flavorings. [, ]
Q13: What is the environmental fate of this compound?
A13: this compound can undergo hydrolysis in aqueous solutions, with its degradation rate influenced by pH. At neutral pH, its half-life is estimated to be slightly over an hour. It can also react with hydrogen peroxide, leading to the formation of various products. []
Q14: What is the relative toxicity of this compound compared to its precursor, chloranil?
A14: Research suggests that this compound exhibits lower acute toxicity than chloranil. Therefore, facilitating the hydrolysis of chloranil to this compound could be beneficial in waste treatment or remediation processes. []
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